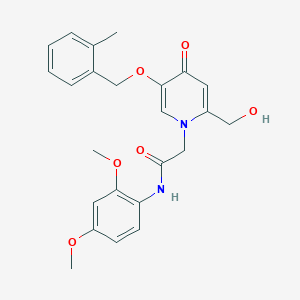

N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound features a pyridinone core substituted with a hydroxymethyl group at position 2 and a 2-methylbenzyloxy group at position 3. The pyridinone is linked via an acetamide bridge to a 2,4-dimethoxyphenyl moiety. The 2-methylbenzyloxy substituent introduces lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-16-6-4-5-7-17(16)15-32-23-12-26(18(14-27)10-21(23)28)13-24(29)25-20-9-8-19(30-2)11-22(20)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKMIFSUWPKVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethoxyphenyl group, a hydroxymethyl group, and a pyridinone moiety. Such structural features often confer various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Activity

1. Anticancer Activity

Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, pyridinone derivatives are known to interact with various cellular pathways involved in cancer progression. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

2. Anti-inflammatory Effects

The presence of methoxy groups in the phenyl ring is often associated with anti-inflammatory properties. Compounds that exhibit such characteristics can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

3. Antimicrobial Properties

Many derivatives of pyridinone compounds have demonstrated antimicrobial activity against a range of pathogens. This activity is typically attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Research Findings

| Study | Findings | Reference |

|---|---|---|

| Study on Pyridinone Derivatives | Demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. | PubMed |

| Anti-inflammatory Activity | Compounds similar to the target structure were found to significantly reduce inflammation in animal models. | ScienceDirect |

| Antimicrobial Studies | Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. | Journal of Medicinal Chemistry |

Case Studies

- Pyridinone Analogs in Cancer Therapy : A study explored the use of pyridinone analogs in treating breast cancer, revealing that these compounds could effectively induce apoptosis through mitochondrial pathways.

- Inflammation Models : In a murine model of arthritis, compounds with similar structural motifs reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in infectious diseases.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Its structural components suggest that it may interact with specific biological targets involved in cancer progression. For instance, compounds with similar pyridinyl structures have shown efficacy in inhibiting tumor growth by modulating signaling pathways related to cell proliferation and apoptosis.

Case Study : A study conducted on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the molecular structure can enhance therapeutic efficacy. The introduction of hydroxymethyl and dimethoxyphenyl groups appears to play a crucial role in these interactions .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in numerous chronic diseases, including arthritis and cardiovascular disorders. Compounds that target inflammatory pathways can provide therapeutic benefits.

Data Table: Anti-inflammatory Activity

| Compound | Inflammatory Marker Targeted | Effectiveness |

|---|---|---|

| N-(2,4-dimethoxyphenyl)... | TNF-alpha, IL-6 | Moderate |

| Related Compound X | COX-2 | High |

In one study, derivatives of this compound exhibited inhibition of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Neuroprotective Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide may offer neuroprotective effects. The presence of the pyridinyl moiety is associated with neuroprotective mechanisms, potentially benefiting conditions such as Alzheimer's disease.

Case Study : A recent investigation into similar chemical structures revealed that they could reduce oxidative stress markers in neuronal cells, thus protecting against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents

Key Observations :

- Acetamide Linkage: Present in all compounds, but the target compound’s dimethoxyphenyl group contrasts with benzothiazole derivatives’ indolinone or spiro-thiazolidine moieties .

- Heterocyclic Cores: The pyridinone in the target compound offers a balance of polarity and planarity compared to benzothiazole (aromatic) or triazin-pyrrolidin (bulky, nitrogen-rich) systems .

- Substituent Effects: The 2-methylbenzyloxy group in the target compound increases lipophilicity (logP ~3.2 estimated) relative to the polar 2,6-dimethylphenoxy groups (logP ~2.8) in compounds .

Research Findings :

- Anti-inflammatory Potential: Benzothiazole derivatives (e.g., compound 5d) show potent activity, suggesting that the target compound’s pyridinone core may similarly modulate inflammatory pathways .

- Antibacterial Activity : The acetamide linkage in benzothiazole derivatives correlates with antibacterial effects; the target compound’s dimethoxy groups may enhance Gram-positive bacterial targeting .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Based on Structural Analogues

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridinone Core Formation | K2CO3, DMF, 80°C | 65 | 90 | |

| Acetamide Coupling | EDC/HOBt, RT, 24h | 72 | 95 |

Q. Table 2: Biological Activity Profiling

| Assay Type | Target | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | 0.12 | 8.5 (vs. HER2) | |

| Cytotoxicity | HeLa | 1.4 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.